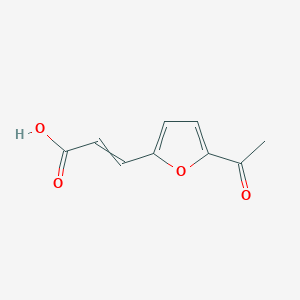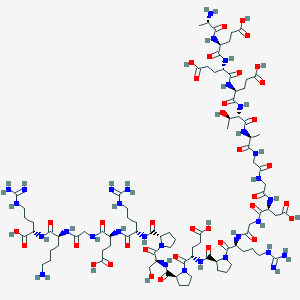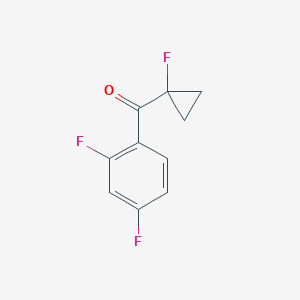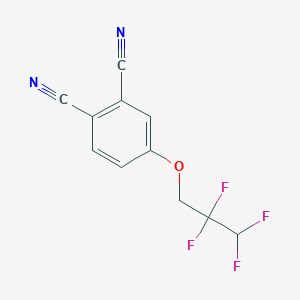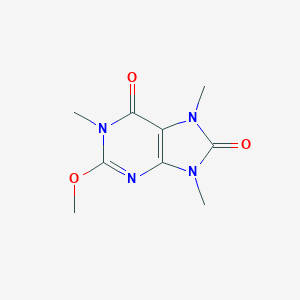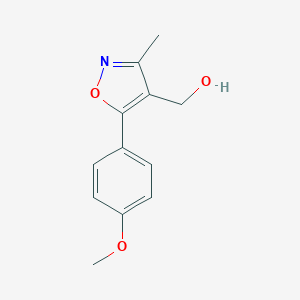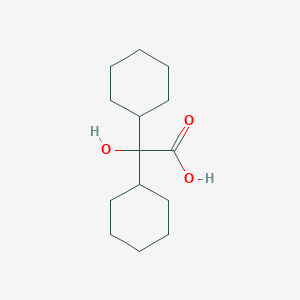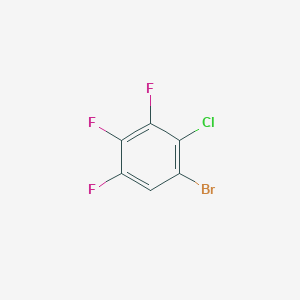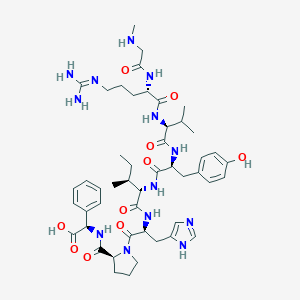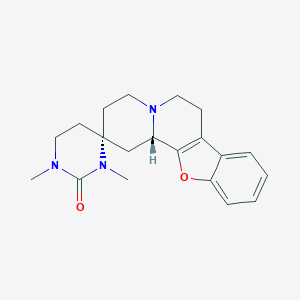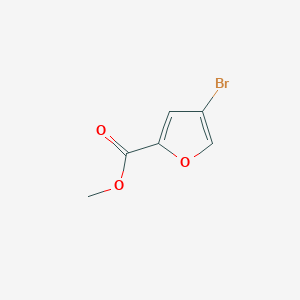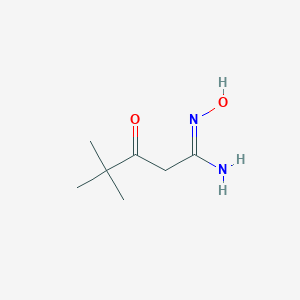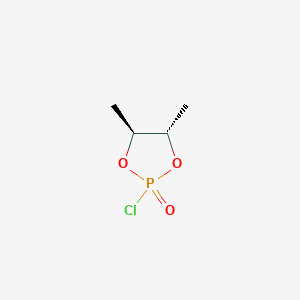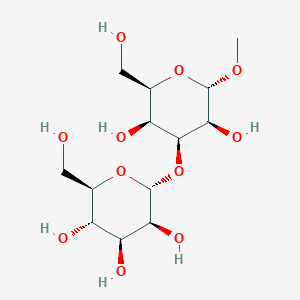
Methyl 3-O-mannopyranosyltalopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O-mannopyranosyltalopyranoside is a naturally occurring compound that has been found to exhibit various biological activities. It is commonly known as MMT and is a glycoside derivative of talose. MMT has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of MMT is not fully understood, but it is believed to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MMT has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as IL-6 and TNF-α, the modulation of immune responses, and the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-viral properties against various viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
MMT has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and the need for specialized equipment for its synthesis and purification.
Orientations Futures
The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field. These include the development of novel MMT derivatives with enhanced biological activity, the investigation of MMT's potential as a drug delivery agent, and the exploration of its potential for use in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, MMT is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Although the mechanism of action of MMT is not fully understood, it has been shown to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells. The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field.
Méthodes De Synthèse
MMT can be synthesized through various methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical synthesis of MMT from talose and methyl α-D-mannopyranoside. The process involves the use of various chemical reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
MMT has been extensively studied for its potential therapeutic applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Numéro CAS |
114375-70-1 |
|---|---|
Nom du produit |
Methyl 3-O-mannopyranosyltalopyranoside |
Formule moléculaire |
C13H24O11 |
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-/m1/s1 |
Clé InChI |
WOKXHOIRHHAHDA-LTFRSEQISA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonymes |
M 3-O-MT methyl 3 O-alpha-D-mannopyranosyl-alpha-D-talopyranoside methyl 3-O-mannopyranosyltalopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



